(S)-Piperidin-3-ylmethanol hydrochloride

Beschreibung

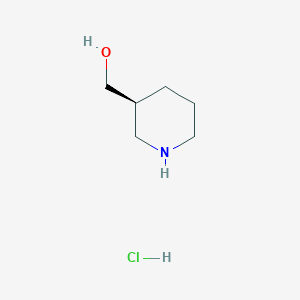

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(3S)-piperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743572 | |

| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125551-75-8 | |

| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Asymmetric Synthesis and Chiral Resolution

Reduction of Piperidin-3-one

- A common method involves the reduction of (S)-piperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride under inert atmosphere and reflux conditions to yield (S)-piperidin-3-ylmethanol.

- The resulting alcohol is then converted to the hydrochloride salt by acid treatment.

Industrial Scale Considerations

- Industrial production optimizes reducing agents and reaction parameters for cost-effectiveness and yield.

- Continuous flow reactors and automation enhance reproducibility and scalability.

Detailed Synthetic Procedures

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of (S)-piperidin-3-one to (S)-piperidin-3-ylmethanol | Sodium borohydride or lithium aluminum hydride, inert atmosphere, reflux | Chiral alcohol intermediate |

| 2 | Formation of hydrochloride salt | Treatment with hydrochloric acid | (S)-Piperidin-3-ylmethanol hydrochloride |

Advanced Synthetic Approaches from Patent Literature

Chiral Catalyst-Assisted Synthesis

- Improved processes involve reacting substituted acrylaldehydes with amido-malonate compounds in the presence of chiral catalysts such as diphenylprolinol derivatives.

- Molecular sieves or dehydrating agents are used to enhance reaction efficiency.

- Subsequent reduction steps yield N-protected (S)-piperidin-3-ylmethanol derivatives, which can be converted to the target compound.

Grignard Reaction-Based Routes

- A multi-step synthesis includes:

Alternative Synthetic Methodologies

- One-step synthesis involving N-cyanoethyl piperidinyl derivatives reacting with chiral amino alcohols under palladium chloride catalysis in chlorobenzene has been reported.

- This method yields the hydrochloride salt directly with moderate yield (~30%) and high purity after chromatographic purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of (S)-piperidin-3-one | Sodium borohydride, LiAlH4 | Inert atmosphere, reflux | Straightforward, well-established | Requires chiral starting material |

| Chiral catalyst asymmetric synthesis | Diphenylprolinol derivatives, molecular sieves | Controlled temperature, dehydrating agents | High enantiomeric purity, scalable | Complex catalyst preparation |

| Grignard reaction route | Phenyl magnesium halide, Pd catalyst | Low temperature, inert atmosphere | Versatile, allows functionalization | Multi-step, requires protection/deprotection |

| One-step palladium-catalyzed synthesis | N-cyanoethyl piperidinyl, D-benzene glycinol | Chlorobenzene solvent, PdCl2 catalyst | Simple operation | Moderate yield, specialized reagents |

Research Findings and Analytical Data

- Enantiomeric purity exceeding 99% can be achieved via chiral catalyst-assisted synthesis.

- Yields vary by method; asymmetric catalytic routes report yields around 75%, while one-step palladium catalysis yields approximately 30%.

- Analytical techniques such as TLC, column chromatography, and X-ray diffraction confirm purity and structure.

- Molecular weight of this compound is 151.63 g/mol with molecular formula C6H14ClNO.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Piperidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of piperidin-3-one or piperidin-3-aldehyde.

Reduction: Formation of various reduced piperidine derivatives.

Substitution: Formation of substituted piperidine compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-Piperidin-3-ylmethanol hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse chemical entities.

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Further reduction to yield different derivatives | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

| Substitution | Hydroxyl group can be replaced with other functional groups | Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3) |

Biology

In biological research, this compound is utilized to study enzyme interactions and receptor binding mechanisms. Its structural properties allow it to interact with various biological targets, potentially influencing physiological processes.

Medicine

Research has indicated that this compound may have therapeutic potential in developing new medications. Its derivatives are being investigated for their effects on neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression.

Case Studies

- A study exploring the interaction of (S)-Piperidin-3-ylmethanol derivatives with serotonin receptors demonstrated promising results in modulating serotonin levels, which is crucial for mood regulation .

- Another investigation focused on the compound's potential as a precursor in synthesizing novel anticonvulsant drugs, highlighting its relevance in neuropharmacology .

Industry

In industrial applications, this compound is used in producing various chemical intermediates and active pharmaceutical ingredients (APIs). Its role as a chiral building block is essential for synthesizing enantiopure compounds that are crucial in pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-Piperidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following table highlights key structural analogues of (S)-piperidin-3-ylmethanol hydrochloride, ranked by molecular similarity scores (0–1 scale, where 1 indicates identical structures):

Key Observations :

- The similarity score of 0.96 suggests near-identical core structures but divergent functionalization .

- Functional Group Positioning : 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (similarity score 0.86) demonstrates how hydroxyl and hydroxymethyl groups at the 4-position alter polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Physicochemical and Pharmacological Implications

- Solubility: The hydroxymethyl group in this compound enhances water solubility compared to its methyl-substituted analogue (CAS 1956435-41-8), which has higher lipophilicity due to the methyl group .

- Synthetic Utility: Boc-protected derivatives (e.g., 4-Boc-2-piperazinecarboxamide, CAS 1125551-75-8) are often used as intermediates in API synthesis. Unlike this compound, these derivatives require deprotection steps, adding complexity to synthetic routes .

Analytical Method Comparisons

Retention times and column selectivity may vary based on substituent polarity .

Biologische Aktivität

(S)-Piperidin-3-ylmethanol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

This compound, characterized by its hydroxymethyl group at the 3-position of the piperidine ring, is often utilized in organic synthesis and pharmaceutical research. Its structural properties allow it to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action involves:

- Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.

- Hydrophobic Interactions : The piperidine ring enhances binding affinity to hydrophobic pockets in proteins, which may influence various biological processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in preclinical models:

- Cytotoxicity : In vitro studies indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a related piperidine derivative demonstrated better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (S)-Piperidin-3-ylmethanol HCl | FaDu | Not specified |

| Bleomycin | FaDu | Reference |

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly regarding anxiety and depression:

- Receptor Interactions : The compound interacts with serotonin and dopamine receptors, suggesting potential therapeutic applications in mood disorders.

| Receptor Type | Affinity |

|---|---|

| Serotonin Receptors | Moderate |

| Dopamine Receptors | Moderate |

Case Studies and Research Findings

- Dual Action on Histamine Receptors : A study explored piperidine-based compounds that act as dual ligands for histamine H3 and sigma-1 receptors. These compounds exhibited analgesic properties in models of nociceptive and neuropathic pain, indicating that this compound could have similar multifunctional profiles .

- Fragment-Based Screening : Research involving fragment-based screening identified small molecules that interact with specific targets related to this compound. These studies emphasized the importance of structural features for enhancing biological activity .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at specific positions can significantly alter biological activity. For example, compounds with certain substituents showed improved inhibition of histone acetyltransferases, which are critical in cancer progression .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (S)-Piperidin-3-ylmethanol hydrochloride?

this compound is typically synthesized via chiral resolution of racemic mixtures or asymmetric synthesis. Key steps include:

- Catalytic hydrogenation : Reduction of a ketone intermediate (e.g., 3-pyridinylmethanone) using chiral catalysts to achieve enantioselectivity .

- Chiral auxiliary methods : Use of chiral reagents like (R)- or (S)-BINOL to direct stereochemistry during cyclization or hydroxylation .

- Purification : Recrystallization or chromatography to isolate the enantiomerically pure product. Validate purity via melting point analysis and chiral HPLC .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

Enantiomeric purity is critical for pharmacological studies. Recommended methods include:

- Chiral HPLC : Use columns like Chiralpak® IA or IB with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) and UV detection at 254 nm .

- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values (e.g., [α]D²⁵ = +15° to +20° in methanol) .

- NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher esters) to confirm configuration .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Storage : Maintain at 2–8°C in a dry, ventilated area to prevent degradation .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying storage conditions?

- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity (RH) for 6 months. Monitor degradation via HPLC and quantify impurities (e.g., piperidine derivatives) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (e.g., 10°C/min). Correlate with differential scanning calorimetry (DSC) to identify phase transitions .

- Real-time stability : Store aliquots at 2–8°C, 25°C, and -20°C. Analyze monthly for changes in potency and enantiomeric excess .

Q. What strategies can resolve discrepancies in reported solubility profiles of this compound across studies?

- Standardized solubility assays : Test solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 0.5°C) .

- Sonication and centrifugation : Use probe sonication (e.g., 50 W for 10 min) to ensure complete dissolution, followed by filtration (0.22 µm) and UV spectrophotometry for quantification .

- Cross-validate methods : Compare results from shake-flask versus potentiometric titration techniques to identify method-dependent biases .

Q. How can impurity profiling be optimized for this compound in pharmaceutical formulations?

- HPLC-MS methods : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like (R)-enantiomer or des-methyl analogs at ppm levels .

- Forced degradation studies : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Identify degradation pathways (e.g., hydrolysis of the hydroxyl group) .

- Reference standards : Source USP/EP-certified impurities (e.g., piperidin-3-ylmethanol-related compound A) for quantification .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with targets like sigma-1 receptors or acetylcholinesterase. Validate with in vitro assays (e.g., IC₅₀ determination) .

- QSAR modeling : Train models on datasets of piperidine analogs to predict physicochemical properties (e.g., logP, pKa) and optimize bioavailability .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity and stability of synthetic intermediates .

Data Contradiction and Validation

Q. How to address conflicting data on the biological activity of this compound in receptor-binding assays?

- Standardize assay conditions : Use uniform cell lines (e.g., HEK293 for GPCR studies), buffer compositions, and incubation times (e.g., 1 hr at 37°C) .

- Positive controls : Include reference compounds (e.g., haloperidol for sigma-1 receptor assays) to calibrate response thresholds .

- Replicate studies : Perform triplicate experiments across independent labs to assess inter-laboratory variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.